1-[(Pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride
Overview
Description
1-[(Pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H11NO2·HCl and a molecular weight of 213.66 g/mol . It is characterized by the presence of a pyridine ring attached to a cyclopropane carboxylic acid moiety. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[(Pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride typically involves the following steps :
Starting Materials: The synthesis begins with pyridine-3-methanol and cyclopropane carboxylic acid.
Reaction Conditions: The reaction is carried out under acidic conditions, often using hydrochloric acid to facilitate the formation of the hydrochloride salt.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants.
Chemical Reactions Analysis
1-[(Pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.
Scientific Research Applications
1-[(Pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride is utilized in various scientific research fields :
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(Pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets :
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating key enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
1-[(Pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride can be compared with other similar compounds :
Similar Compounds: Examples include 1-[(Pyridin-2-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride and 1-[(Pyridin-4-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride.
Uniqueness: The position of the pyridine ring (3-position) in this compound imparts unique chemical properties, such as specific binding affinities and reactivity patterns.
Properties
IUPAC Name |
1-(pyridin-3-ylmethyl)cyclopropane-1-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-9(13)10(3-4-10)6-8-2-1-5-11-7-8;/h1-2,5,7H,3-4,6H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUVKRHTNSBSPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CN=CC=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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